molecular formula C12H12N2O3S B366487 ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate CAS No. 134949-41-0

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B366487
CAS No.: 134949-41-0
M. Wt: 264.3g/mol
InChI Key: QAJGZBLGLSUJGX-UHFFFAOYSA-N
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Description

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a carboxylate group attached to the benzothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative that has been identified as a potential inhibitor of the BRAF^V600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .

Mode of Action

The compound interacts with the BRAF^V600E kinase, potentially inhibiting its activity . This interaction could lead to a decrease in the abnormal activation of the MAPK signaling pathway, thereby controlling cellular proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms such as proliferation and survival . By inhibiting the BRAF^V600E kinase, the compound could potentially disrupt this pathway, leading to controlled cellular proliferation and survival .

Pharmacokinetics

The compound’s solubility and stability under various conditions would play a significant role in its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the compound’s action is the potential inhibition of the BRAF^V600E kinase . This could lead to a decrease in the abnormal activation of the MAPK signaling pathway, controlling cellular proliferation and potentially preventing the development of cancer .

Action Environment

The efficacy and stability of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature

Biochemical Analysis

Biochemical Properties

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been studied for its potential as a BRAFV600E inhibitor, which is crucial in the MAPK signaling pathway . This pathway regulates critical cellular mechanisms such as proliferation and survival. The compound interacts with the BRAFV600E kinase, leading to the inhibition of downstream kinases MEK and ERK, thereby affecting cell proliferation.

Cellular Effects

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate has shown notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the MAPK pathway . This modulation results in changes in gene expression and cellular metabolism. The compound has demonstrated antiproliferative activity in several colorectal cancer and melanoma cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate involves its binding interactions with biomolecules. The compound binds to the BRAFV600E kinase, inhibiting its activity and preventing the phosphorylation of downstream targets such as MEK and ERK . This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells. Additionally, the compound may influence gene expression by altering transcription factor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at 2–8°C

Dosage Effects in Animal Models

The effects of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may involve enzymatic hydrolysis, leading to the formation of active metabolites that contribute to its biological effects . These metabolic pathways can affect the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies.

Transport and Distribution

The transport and distribution of Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within tissues can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms can aid in optimizing the compound’s delivery to target cells.

Subcellular Localization

Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate typically involves the reaction of 2-aminobenzo[d]thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

    Substitution: Nucleophiles such as amines, thiols; organic solvents; room temperature to elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles with various functional groups

Scientific Research Applications

Comparison with Similar Compounds

ethyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

    2-Acetamidobenzo[d]thiazole-6-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

    2-Aminobenzo[d]thiazole: Lacks the acetamido and carboxylate groups, making it less complex.

    6-Carboxybenzo[d]thiazole: Contains a carboxyl group instead of an ester or acetamido group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-17-11(16)8-4-5-9-10(6-8)18-12(14-9)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGZBLGLSUJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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